N-(1H-indol-6-yl)acetamide

Description

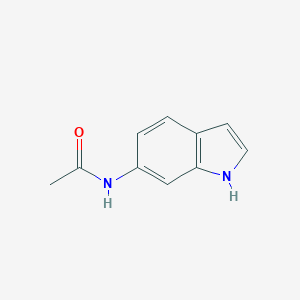

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-indol-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)12-9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAJHYBATPUVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569750 | |

| Record name | N-(1H-Indol-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171896-30-3 | |

| Record name | N-(1H-Indol-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(1H-indol-6-yl)acetamide: Properties, Synthesis, and Therapeutic Potential

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds of significant biological and pharmaceutical importance.[1][2] From essential amino acids like tryptophan to potent therapeutics, the indole nucleus is a cornerstone of medicinal chemistry.[2] N-(1H-indol-6-yl)acetamide belongs to this vital class of molecules, presenting a simple yet intriguing structure for exploration in drug discovery and chemical biology. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthesis protocol, and its emerging therapeutic relevance for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

This compound is a solid compound at room temperature.[3] Its core structure consists of a bicyclic indole ring system with an acetamide group attached at the 6-position of the benzene ring.

Core Chemical Structure

Caption: Chemical structure of this compound.

Data Summary: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 171896-30-3 | [3][4] |

| Molecular Formula | C₁₀H₁₀N₂O | [3][4] |

| Molecular Weight | 174.20 g/mol | [3][4] |

| Appearance | Solid | |

| Topological Polar Surface Area (TPSA) | 44.89 Ų | [4] |

| logP (calculated) | 2.1263 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Rotatable Bonds | 1 | [4] |

Spectroscopic Characteristics (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with characteristic couplings. A singlet for the N-H proton of the indole, a singlet for the amide N-H proton, and a singlet for the methyl protons of the acetyl group are anticipated. The aromatic region will display signals corresponding to the protons at positions 2, 3, 4, 5, and 7 of the indole ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the eight carbons of the indole ring and the two carbons of the N-acetyl group. The carbonyl carbon will appear downfield, typically in the range of 168-172 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the indole and amide groups (around 3300-3400 cm⁻¹), a strong C=O stretching band for the amide carbonyl (around 1650-1680 cm⁻¹), and C-H stretching bands for the aromatic and methyl groups.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 174.20).

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be efficiently achieved through the acetylation of 6-aminoindole. This method is straightforward and utilizes readily available reagents.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Aminoindole (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-aminoindole in dichloromethane.

-

Reagent Addition: Add a catalytic amount of pyridine to the solution. Cool the mixture to 0 °C in an ice bath.

-

Acetylation: Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Workflow for Synthesis and Purification

Caption: Experimental workflow for the synthesis and purification of this compound.

Biological Activity and Therapeutic Potential

The N-acetamide indole scaffold has recently emerged as a promising chemotype in the search for new therapeutic agents.[5]

Antimalarial Activity

A significant breakthrough in the exploration of N-acetamide indoles came from a high-throughput screen against the asexual blood-stage of Plasmodium falciparum, the parasite responsible for the most virulent form of malaria.[5] This screen identified the N-acetamide indole class as a novel antimalarial scaffold.[5] Further studies, including resistance selection and whole-genome sequencing, have validated that this class of compounds targets PfATP4, a P. falciparum ion pump.[5] The optimization of this scaffold has led to the development of analogs with potent activity against the parasite and high metabolic stability.[5] These findings underscore the potential of this compound and its derivatives as starting points for the development of new antimalarial drugs.[5]

Broader Therapeutic Relevance of Indole Derivatives

The indole nucleus is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Many indole-based compounds have demonstrated potent anti-proliferative activity against various human cancer cell lines.[1]

-

Antimicrobial Agents: The indole scaffold is present in many compounds with antibacterial and antifungal properties.

-

Neurological Disorders: Indole derivatives are being explored for the treatment of neurodegenerative diseases like Alzheimer's.[6]

-

Anti-inflammatory Activity: The indole core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs).

The exploration of this compound and its analogs within these therapeutic areas could unveil novel drug candidates with unique mechanisms of action.

Conclusion

This compound represents a valuable building block and a promising scaffold for medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the demonstrated biological activity of the N-acetamide indole class, makes it an attractive starting point for the development of novel therapeutics, particularly in the fight against malaria. This guide provides a foundational understanding of its chemical properties and a reliable protocol for its preparation, empowering researchers to further investigate its potential in various fields of scientific inquiry.

References

-

Flannery, E. L., et al. (2015). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry, 58(15), 6207–6220. [Link]

-

Li, W., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(11), 1459. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4408257, Indole-N-acetamide. [Link]

-

Brandeburg, Z. C., et al. (2024). Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. ChemMedChem. [Link]

-

Liu, X., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4878. [Link]

-

Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. Molecules, 26(2), 393. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 171896-30-3|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-(1H-indol-6-yl)acetamide CAS number and structure

An In-Depth Technical Guide to N-(1H-indol-6-yl)acetamide for Drug Discovery Professionals

Introduction

This compound is a heterocyclic organic compound featuring a core indole scaffold, a structure of significant interest in medicinal chemistry. The indole ring system is a prevalent motif in numerous biologically active natural products and synthetic pharmaceutical agents, valued for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[1] This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, and its emerging role in drug discovery, particularly as a promising scaffold for novel antimalarial therapeutics.

Molecular Identification and Physicochemical Properties

Accurate identification and characterization of a compound's properties are foundational to any research and development endeavor. This compound is registered under a specific CAS number and possesses a defined molecular structure and set of physicochemical characteristics that influence its behavior in biological systems.

1.1. Chemical Structure and CAS Number

-

Chemical Name: this compound

The structure consists of an indole bicyclic system where an acetamide group is attached to the 6-position of the benzene ring component.

1.2. Physicochemical Data

The compound's properties, essential for predicting its pharmacokinetic and pharmacodynamic behavior (ADME), are summarized below. These values are computationally derived and provide a baseline for experimental design.

| Property | Value | Source |

| Molecular Weight | 174.20 g/mol | [2][3][4] |

| Topological Polar Surface Area (TPSA) | 44.89 Ų | [2] |

| LogP (Octanol/Water Partition Coeff.) | 2.1263 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through standard organic chemistry transformations. A common and effective method involves the acylation of 6-aminoindole. The following protocol is a representative procedure based on established synthetic methodologies for analogous compounds.

2.1. Proposed Synthetic Workflow

The logical pathway for the synthesis initiates from a commercially available starting material, 6-nitroindole, which is reduced to the corresponding amine and subsequently acylated to yield the final product.

Caption: Proposed synthetic pathway for this compound.

2.2. Detailed Experimental Protocol

Step 1: Reduction of 6-Nitroindole to 6-Aminoindole

-

Rationale: The nitro group is a versatile precursor to an amine. A standard reduction method, such as using tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂ over Palladium on carbon), is highly effective for this transformation. Catalytic hydrogenation is often preferred for its cleaner work-up.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 6-nitroindole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).

-

Seal the flask, evacuate the air, and introduce hydrogen gas (H₂) via a balloon or a hydrogenation apparatus to a pressure of 1-3 atm.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 6-aminoindole, which can be used directly in the next step or purified by column chromatography if necessary.

-

Step 2: Acylation of 6-Aminoindole

-

Rationale: The amino group of 6-aminoindole is nucleophilic and readily reacts with an acylating agent. Acetic anhydride is an inexpensive and highly reactive source of the acetyl group. A mild base like pyridine is used to catalyze the reaction and neutralize the acetic acid byproduct.

-

Procedure:

-

Dissolve the crude 6-aminoindole (1.0 eq) in a mixture of pyridine and a non-protic solvent like dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add acetic anhydride (1.1-1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization or silica gel column chromatography to afford pure this compound.

-

Applications in Drug Discovery and Development

The N-acetamide indole scaffold has been identified as a promising chemotype in the search for new therapeutic agents, most notably in the field of infectious diseases.

3.1. Antimalarial Activity: Targeting PfATP4

Recent high-throughput screening efforts against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, have identified the N-acetamide indole class as a potent inhibitor of parasite growth.[5]

-

Mechanism of Action: Extensive research, including whole-genome sequencing of resistant parasite lines, has revealed that N-acetamide indoles exert their antimalarial effect by targeting PfATP4.[5][6] PfATP4 is a parasite-specific P-type ATPase that functions as a crucial sodium ion efflux pump, essential for maintaining low intracellular Na⁺ concentrations in the parasite. Inhibition of PfATP4 leads to Na⁺ accumulation, disruption of ion homeostasis, and ultimately, parasite death.[5]

Caption: Mechanism of action of N-acetamide indoles as antimalarial agents.

-

Therapeutic Potential: The discovery of this scaffold offers a new avenue for developing antimalarials with a novel mechanism of action, which is critical for combating the spread of drug-resistant malaria strains. Further optimization of the N-acetamide indole core is focused on improving metabolic stability and in vivo efficacy to develop curative and transmission-blocking therapies.[6]

3.2. Other Potential Therapeutic Areas

The indole-acetamide framework is a versatile structure found in compounds with a broad range of biological activities. While this compound itself is primarily investigated for antimalarial properties, related derivatives have shown promise in other fields:

-

Oncology: Certain N-substituted indole-oxoacetamide derivatives have demonstrated potent anti-proliferative activity against human cancer cell lines, inducing apoptosis through caspase-dependent pathways.[7]

-

Metabolic Diseases: Indole-3-acetamide derivatives have been synthesized and evaluated as potential antihyperglycemic and antioxidant agents, showing inhibitory activity against α-amylase.[8]

-

Anti-inflammatory: The indole core is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs), and novel indole amide analogs continue to be explored for their anti-inflammatory potential.[1]

Conclusion

This compound is a well-defined chemical entity with a straightforward synthesis. Its true significance lies in its identification as a key scaffold for the development of a new class of antimalarial drugs targeting the parasite's essential ion pump, PfATP4. This provides a critical new strategy in the global fight against drug-resistant malaria. The broader family of indole-acetamides continues to demonstrate remarkable pharmacological versatility, underscoring the enduring importance of this "privileged structure" in modern drug discovery. Further research into the structure-activity relationships and optimization of this scaffold is poised to yield next-generation therapeutics for a range of human diseases.

References

-

PubChem. N-(1H-indazol-6-yl)acetamide. [Link]

-

PubChem. N-cyclopentyl-N-(1H-indol-6-yl)acetamide. [Link]

-

Meyers, M. J., et al. (2020). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry. [Link]

-

PubChem. Indole-N-acetamide. [Link]

-

NIST. 1H-Indole-3-acetamide. [Link]

-

Royal Society of Chemistry. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]

-

MDPI. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. [Link]

-

ACS Publications. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. [Link]

-

National Institutes of Health. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. [Link]

-

Cheméo. Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). [Link]

-

PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 171896-30-3|this compound|BLD Pharm [bldpharm.com]

- 4. Indole-N-acetamide | C10H10N2O | CID 4408257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

N-(1H-indol-6-yl)acetamide biological activity screening

An In-Depth Technical Guide to the Biological Activity Screening of N-(1H-indol-6-yl)acetamide

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive framework for the biological activity screening of this compound, a compound of interest due to the diverse therapeutic potential of its structural analogues. We will delve into the rationale behind experimental design, present detailed protocols for a tiered screening cascade, and offer insights into data interpretation and validation. This document is intended for researchers, scientists, and drug development professionals seeking to systematically explore the therapeutic potential of novel indole derivatives.

Introduction: The Rationale for Screening this compound

This compound belongs to the vast family of indole-containing compounds, which have demonstrated a remarkable breadth of biological activities. The decision to undertake a comprehensive screening of this particular molecule is predicated on the established pharmacological profiles of structurally related compounds.

The precursor, 6-aminoindole, serves as a versatile building block for a multitude of bioactive molecules with applications in oncology, inflammation, and neuroscience.[1] Derivatives of 6-aminoindole have been investigated as inhibitors of critical cellular targets such as mTOR, the AcrAB-TolC efflux pump in bacteria, and key components of the Hedgehog signaling pathway. Furthermore, various N-acetamide indole derivatives have emerged as potent therapeutic agents. Notably, this class of compounds has yielded promising antimalarial candidates targeting PfATP4,[2][3] inhibitors of tubulin polymerization for cancer treatment,[4] covalent inhibitors of the oncogenic KRASG12C mutant,[5] and inhibitors of the HCV NS5B polymerase.[6]

Given this compelling precedent, a systematic screening of this compound is a logical and promising endeavor in the quest for novel therapeutic leads. This guide outlines a strategic, multi-tiered approach to efficiently and rigorously assess its biological potential.

A Tiered Approach to Biological Activity Screening

A hierarchical screening strategy is paramount to efficiently allocate resources and generate robust, interpretable data. We propose a three-tiered approach:

-

Tier 1: Primary Screening. Broad-based, high-throughput assays to identify potential areas of biological activity.

-

Tier 2: Secondary & Confirmatory Screening. More specific assays to validate primary hits and elucidate the mechanism of action.

-

Tier 3: In-depth Mechanistic & Preclinical Evaluation. Advanced studies to characterize the molecular target and assess in vivo efficacy and safety.

This guide will focus on providing detailed protocols and rationale for Tiers 1 and 2.

Tier 1: Primary Screening Protocols

The objective of primary screening is to cast a wide net and identify potential "hits" across diverse biological areas. The following are representative high-throughput screening (HTS) protocols.

Anticancer Activity: Cell Proliferation Assay

Rationale: Given that many indole derivatives exhibit antiproliferative effects, a primary screen against a panel of cancer cell lines is a logical starting point.[7][8] The MTT assay is a robust and cost-effective colorimetric assay to assess cell viability.

Experimental Protocol:

-

Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in their recommended culture media and conditions.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a final screening concentration (e.g., 10 µM). Add the compound solution to the cells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) indicates a potential hit.

| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) | Hit (Yes/No) |

| MCF-7 | 10 | 45.3 ± 5.2 | Yes |

| HCT-116 | 10 | 89.1 ± 8.7 | No |

| A549 | 10 | 52.6 ± 6.1 | Yes |

Table 1: Representative primary screening data for anticancer activity.

Antimicrobial Activity: Broth Microdilution Assay

Rationale: The indole scaffold is present in many natural and synthetic antimicrobial agents. A primary screen against a panel of pathogenic bacteria and fungi is therefore warranted.

Experimental Protocol:

-

Microorganism Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in their appropriate broth media to the mid-logarithmic phase.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.

-

Assay Setup: In a 96-well plate, add the compound at a final screening concentration (e.g., 64 µg/mL) to the appropriate broth medium.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Growth Assessment: Measure the optical density at 600 nm (OD600) to determine microbial growth.

-

Data Analysis: Calculate the percentage of growth inhibition compared to the positive control. Significant inhibition (e.g., >80%) identifies a hit.

Tier 2: Secondary & Confirmatory Screening

Hits from the primary screen must be validated and further characterized.

Dose-Response Analysis and IC50/MIC Determination

Rationale: To confirm the activity of a primary hit and determine its potency, a dose-response analysis is essential. This involves testing the compound over a range of concentrations to calculate the half-maximal inhibitory concentration (IC50) for cell-based assays or the minimum inhibitory concentration (MIC) for antimicrobial assays.

Experimental Protocol (for IC50):

-

Follow the same procedure as the primary cell proliferation assay.

-

Instead of a single concentration, treat the cells with a serial dilution of this compound (e.g., 8-point, 3-fold dilution series starting from 100 µM).

-

After the incubation period and MTT assay, plot the percentage of cell viability against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

| Cell Line | IC50 (µM) |

| MCF-7 | 8.7 |

| A549 | 12.3 |

Table 2: Example IC50 values for confirmed anticancer hits.

Mechanism of Action (MOA) Elucidation

Rationale: Understanding how a compound exerts its biological effect is crucial for its further development. For an anticancer hit, initial MOA studies could investigate the induction of apoptosis or cell cycle arrest.

Experimental Protocol (Apoptosis Assay - Caspase-3/7 Activation):

-

Cell Treatment: Seed a sensitive cell line (e.g., MCF-7) in a 96-well plate and treat with this compound at concentrations around its IC50 value for 24-48 hours.

-

Caspase-Glo 3/7 Assay: Use a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega) according to the manufacturer's instructions. This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

-

Data Analysis: A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological activity screening of this compound. The proposed tiered approach, from broad primary screening to more focused secondary and mechanistic studies, ensures a logical and efficient progression of research. Positive findings from this screening cascade would warrant further investigation into the specific molecular targets, in vivo efficacy, and preclinical safety of this promising indole derivative. The versatility of the indole scaffold suggests that a thorough investigation of this compound could unveil novel therapeutic opportunities.

References

-

MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

-

PubMed. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. [Link]

-

PubMed Central. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. [Link]

-

PubMed. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. [Link]

-

RSC Publishing. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]

-

National Institutes of Health. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. [Link]

-

MDPI. Search for Non-Protein Protease Inhibitors Constituted with an Indole and Acetylene Core. [Link]

-

SciELO. acetamide inhibits colon cancer growth via the STAT1 pathway. [Link]

-

SciELO. indol-3-yl)-ethyl]-acetamide inhibits colon cancer growth via the STAT1 pathway. [Link]

-

MDPI. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. [Link]

-

PubMed. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. [Link]

-

MDPI. Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. [Link]

-

Journal of the American Chemical Society. 6-Aminoindole. [Link]

-

ResearchGate. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. [Link]

-

Chulalongkorn University Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

-

PubMed Central. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Search for Non-Protein Protease Inhibitors Constituted with an Indole and Acetylene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Targets of N-(1H-indol-6-yl)acetamide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1] N-(1H-indol-6-yl)acetamide, a simple derivative of this privileged heterocycle, represents a chemical entity of untapped therapeutic potential. This guide delineates a comprehensive, multi-pronged strategy for the systematic identification and validation of its molecular targets. We eschew a speculative review of putative targets in favor of a robust, methodology-focused framework designed for drug discovery professionals. The narrative integrates computational prediction, hypothesis-driven screening against historically validated indole-binding protein families, and rigorous experimental workflows for target deconvolution and confirmation. Detailed, field-tested protocols for affinity-based proteomics, receptor binding assays, and cellular target engagement are provided to equip researchers with the practical tools necessary to translate a simple indole scaffold into a viable therapeutic lead.

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole ring system is a recurring motif in a vast array of biologically active molecules, from the essential amino acid tryptophan to neurotransmitters like serotonin and a broad spectrum of approved pharmaceuticals.[2][3] Its unique electronic properties, rigid bicyclic structure, and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking, hydrophobic interactions) make it an exceptionally versatile scaffold for engaging with diverse biological targets.[4] Drugs such as Indomethacin (an anti-inflammatory), Sunitinib (a kinase inhibitor), and various triptans for migraines all feature the indole core, highlighting its validated role in targeting enzymes, protein kinases, and G-protein coupled receptors (GPCRs).[4]

This compound, by virtue of its indole core, is pre-disposed to interact with protein families that have evolved to recognize this structure. The acetamide group at the 6-position offers a specific vector for chemical modification and interaction that distinguishes it from more commonly substituted indoles (e.g., at position 3). This guide provides a logical, resource-efficient pathway to elucidate its mechanism of action, beginning with computational approaches to narrow the field of possibilities and culminating in definitive biophysical and cellular validation assays.

Phase I: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a computational approach is invaluable for generating initial hypotheses. These methods leverage vast databases of known ligand-target interactions to predict the most probable binding partners for a novel small molecule.[5]

Rationale for Computational Screening

Computational prediction serves to prioritize experimental efforts by identifying protein targets that have a high statistical likelihood of binding to the this compound scaffold. This initial triage is critical for navigating the vast human proteome efficiently. The primary methods employed are molecular docking and pharmacophore fitting, which assess the structural and electrostatic complementarity between the small molecule and potential binding sites on proteins.[5]

Workflow for Computational Target Prediction

The overall workflow for in silico target prediction is a sequential filtering process designed to move from broad, structure-based searches to more refined, interaction-based modeling.

Caption: Workflow for in silico target identification.

Recommended Tools and Databases

-

SwissTargetPrediction & ChEMBL: For initial similarity-based and reverse-docking target predictions.[6]

-

Protein Data Bank (PDB): As a source for high-resolution crystal structures of potential targets for docking studies.

-

Schrödinger or MOE: For performing detailed molecular docking and pharmacophore analysis.

Phase II: Hypothesis-Driven Screening Against Validated Indole-Binding Protein Families

Based on decades of medicinal chemistry research, the indole scaffold shows a distinct predilection for specific classes of proteins.[1][7] This section outlines the most probable target families and the rationale for their investigation.

Protein Kinases

The ATP-binding pocket of protein kinases is a well-established target for indole-containing inhibitors.[8] The indole ring can mimic the adenine portion of ATP, forming key hydrogen bonds with the hinge region of the kinase. Sunitinib, a multi-kinase inhibitor, is a prime example.[4]

-

Rationale: The planar, aromatic nature of the indole ring is well-suited to fit within the relatively hydrophobic kinase active site.

-

Experimental Approach: Screen this compound against a commercially available panel of diverse human kinases (e.g., a KinomeScan panel) to identify initial hits. This provides broad coverage and can reveal unexpected targets.[9][10][11]

G-Protein Coupled Receptors (GPCRs)

The structural similarity of indole to the neurotransmitter serotonin makes GPCRs, particularly serotonergic (5-HT) and dopaminergic (D2) receptors, a primary target class.[12][13] Many antipsychotic and antimigraine drugs are indole derivatives that modulate these receptors.[14]

-

Rationale: The indole scaffold can serve as a bioisostere for the endogenous ligands of aminergic GPCRs.

-

Experimental Approach: Perform competitive radioligand binding assays using cell membranes expressing specific receptor subtypes (e.g., 5-HT1A, 5-HT2A, D2). This will determine the compound's binding affinity (Ki) for these targets.[15]

Nuclear Receptors

Indole and its metabolites are known endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation.[16][17][18] Additionally, certain indole derivatives have been shown to interact with other nuclear receptors like the estrogen receptor (ER).[19][20][21]

-

Rationale: The planar, lipophilic structure of the indole ring allows it to enter the cell and bind to the ligand-binding domain of these intracellular receptors.[22][23]

-

Experimental Approach: Utilize a reporter gene assay in a cell line (e.g., HepG2) to measure the activation or inhibition of AhR-mediated transcription. For other nuclear receptors, ligand binding assays or co-activator recruitment assays can be employed.[24][25]

Metabolic Enzymes: Indoleamine 2,3-dioxygenase (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[26] As an indole-containing structure itself, this compound is a rational candidate for an IDO1 inhibitor, a highly sought-after target in immuno-oncology.[27][28]

-

Rationale: The compound may act as a competitive inhibitor by mimicking the substrate, tryptophan. IDO1 inhibitors are actively being pursued as cancer therapeutics.[29][30]

-

Experimental Approach: A cell-free enzymatic assay using recombinant human IDO1 can directly measure the compound's inhibitory activity (IC50).

Caption: High-probability target classes for an indole scaffold.

Phase III: Rigorous Experimental Target Validation

Once initial hits are identified, rigorous validation is required to confirm the interaction and establish its relevance in a biological context. This phase employs unbiased, direct-binding, and in-cell target engagement methodologies.

Workflow 1: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique is a powerful, hypothesis-free method to "fish" for binding partners directly from a complex cell lysate.[31]

Causality: The core principle is that a high-affinity interaction will allow the target protein(s) to be selectively retained on a column where the compound is immobilized, while non-binding proteins are washed away. Subsequent identification by mass spectrometry provides an unbiased view of the compound's interactome.[32][33][34]

-

Probe Synthesis:

-

Synthesize an analog of this compound that incorporates a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or alkyne for click chemistry).

-

Self-Validation: The linker position must be carefully chosen to minimize disruption of the original compound's binding epitope. A negative control probe, where the core pharmacophore is scrambled, should also be synthesized.

-

-

Immobilization:

-

Covalently couple the synthesized probe to an activated chromatography resin (e.g., NHS-activated Sepharose or Azide-agarose).

-

Block any remaining active sites on the resin to minimize non-specific binding.

-

-

Affinity Chromatography:

-

Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer effects are observed).

-

Incubate the lysate with the compound-functionalized resin. A parallel incubation with control resin (deactivated or linked with the scrambled probe) is mandatory.

-

Wash the resin extensively with buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins by either:

-

Competitive elution with an excess of free this compound.

-

Denaturing elution with a strong chaotropic agent (e.g., urea or SDS).

-

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise unique bands that appear only in the experimental lane.

-

Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[35]

-

Workflow 2: Target-Specific Validation via Ligand Binding Assays

For hits identified in GPCR or nuclear receptor screens, direct binding assays are essential to quantify the interaction affinity.[36][37]

Causality: These assays measure the ability of the test compound to displace a high-affinity labeled ligand (radioligand or fluorescent ligand) from its receptor. The degree of displacement is proportional to the test compound's binding affinity.[38][39][40]

-

Reagent Preparation:

-

Source cell membranes expressing the target receptor of interest (e.g., HEK293 cells overexpressing the 5-HT2A receptor).

-

Select a suitable radioligand with high affinity and specificity for the target (e.g., [3H]-ketanserin for 5-HT2A).

-

Prepare a dilution series of the unlabeled competitor, this compound.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of the competitor compound.

-

Controls (Self-Validation):

-

Total Binding: Membranes + Radioligand (no competitor).

-

Non-Specific Binding (NSB): Membranes + Radioligand + a saturating concentration of a known, unlabeled standard ligand.

-

-

Incubate the plate at a defined temperature until binding equilibrium is reached.

-

-

Separation:

-

Rapidly harvest the contents of each well onto a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in solution.

-

Wash the filters quickly with ice-cold buffer to remove residual unbound radioactivity.

-

-

Detection and Analysis:

-

Allow the filters to dry, then add scintillation cocktail.

-

Count the radioactivity on each filter using a scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percent specific binding against the log concentration of the competitor compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Workflow 3: In-Cell Target Engagement via Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for confirming that a compound binds to its target within the complex milieu of a living cell.[41][42]

Causality: The binding of a ligand to its target protein stabilizes the protein's structure. This stabilization results in a higher melting temperature (Tm). CETSA measures this ligand-induced thermal shift. A positive shift is strong evidence of direct physical interaction in a cellular environment.[43][44][45]

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the intact cells with a range of concentrations of this compound for a defined period. Include a vehicle control (e.g., DMSO).

-

-

Thermal Challenge:

-

Determine the optimal heating temperature from a preliminary melt-curve experiment. This temperature should be on the steep part of the curve for the target protein, where a significant portion (but not all) of the protein denatures.

-

Heat all cell suspensions (treated and control) at this single, fixed temperature for 3 minutes, followed by immediate cooling on ice.

-

-

Lysis and Fractionation:

-

Lyse the cells to release their contents (e.g., by freeze-thaw cycles or sonication).

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

-

Detection and Analysis:

-

Carefully collect the supernatant, which contains the soluble, non-denatured fraction of the target protein.

-

Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or an ELISA.

-

Self-Validation: The amount of a control protein (known not to interact with the compound) should remain unchanged across all concentrations.

-

Plot the amount of soluble target protein against the log concentration of the compound. The resulting dose-response curve demonstrates target engagement, and the EC50 reflects the compound's potency for stabilizing the target in cells.

-

Caption: Integrated workflow for experimental target validation.

Data Synthesis and Interpretation

The successful identification of a therapeutic target requires a convergence of evidence from multiple orthogonal approaches.

| Methodology | Primary Output | Key Question Answered |

| Computational Prediction | Ranked list of potential targets | "What are the most probable targets based on structure?" |

| Panel Screening (e.g., Kinome) | IC50 values vs. many targets | "Is the compound selective? What families does it hit?" |

| Affinity Chromatography-MS | List of high-confidence binders | "What does the compound bind to in an unbiased proteome?" |

| Ligand Binding Assay | Binding Affinity (Ki) | "How tightly does the compound bind to a specific purified target?" |

| Cellular Thermal Shift Assay | Cellular Engagement (EC50) | "Does the compound bind its target inside a living cell?" |

A high-quality lead candidate will have a computationally predicted target that is confirmed through AC-MS. The binding affinity (Ki) from a direct binding assay should be potent and correlate well with the cellular target engagement EC50 from CETSA. This confluence of data provides a robust and validated foundation for advancing the compound into further drug development stages.

Conclusion

The journey from a simple chemical scaffold to a validated therapeutic lead is a systematic process of hypothesis generation, testing, and rigorous validation. This compound, by virtue of its indole core, is rich with therapeutic possibilities. The strategic framework presented in this guide—integrating predictive computational modeling with hypothesis-driven screening and definitive experimental validation—offers a clear and efficient path forward. By employing these self-validating and orthogonal methodologies, research teams can confidently deconvolute the molecular targets of this compound and unlock its full potential as a novel therapeutic agent.

References

- A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (URL: )

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (URL: [Link])

-

Target prediction of small molecules with information of key molecular interactions. (URL: [Link])

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (URL: [Link])

-

Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. (URL: [Link])

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (URL: [Link])

-

Indoleamine 2,3-Dioxygenase (IDO) Inhibition as a Strategy to Augment Cancer Immunotherapy. (URL: [Link])

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (URL: [Link])

-

Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. (URL: [Link])

-

A Review of the Therapeutic Importance of Indole Scaffold in Drug... (URL: [Link])

-

Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. (URL: [Link])

-

Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation. (URL: [Link])

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (URL: [Link])

-

Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor: A Detailed Characterization. (URL: [Link])

-

Indole scaffolds as a promising class of the aryl hydrocarbon receptor ligands. (URL: [Link])

-

Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (URL: [Link])

-

Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (URL: [Link])

-

Expasy - SIB Swiss Institute of Bioinformatics. (URL: [Link])

-

Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (URL: [Link])

-

Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (URL: [Link])

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (URL: [Link])

-

Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. (URL: [Link])

-

Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. (URL: [Link])

-

Ligand binding and activation of the Ah receptor. (URL: [Link])

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (URL: [Link])

-

Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands. (URL: [Link])

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (URL: [Link])

-

Affinity Chromatography. (URL: [Link])

-

Indole is a human specific AHR ligand. Photoaffinity ligand binding... (URL: [Link])

-

Ligand binding assay. (URL: [Link])

-

Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (URL: [Link])

-

Indole Derivative Interacts with Estrogen Receptor Beta and Inhibits Human Ovarian Cancer Cell Growth. (URL: [Link])

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (URL: [Link])

-

About Ligand Binding Assays. (URL: [Link])

-

High-throughput: Affinity purification mass spectrometry. (URL: [Link])

-

Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. (URL: [Link])

-

Receptor Binding Assays for HTS and Drug Discovery. (URL: [Link])

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (URL: [Link])

-

CETSA. (URL: [Link])

-

Nuclear Receptors: Recent Drug Discovery for Cancer Therapies. (URL: [Link])

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (URL: [Link])

-

Cellular Thermal Shift Assay (CETSA). (URL: [Link])

-

Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. (URL: [Link])

-

Targeting Orphan Nuclear Receptors for Treatment of Metabolic Diseases and Autoimmunity. (URL: [Link])

-

Indole Derivative Interacts with Estrogen Receptor Beta and Inhibits Human Ovarian Cancer Cell Growth. (URL: [Link])

-

G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds. (URL: [Link])

-

GPCRs as targets for flavonoids in cancer cells: new options for intervention. (URL: [Link])

-

KEGG PATHWAY Database. (URL: [Link])

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug...: Ingenta Connect [ingentaconnect.com]

- 3. scilit.com [scilit.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction | MDPI [mdpi.com]

- 7. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. GPCRs as targets for flavonoids in cancer cells: new options for intervention [explorationpub.com]

- 16. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor: A Detailed Characterization [mdpi.com]

- 18. Indole scaffolds as a promising class of the aryl hydrocarbon receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indole Derivative Interacts with Estrogen Receptor Beta and Inhibits Human Ovarian Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. escholarship.org [escholarship.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Targeting Orphan Nuclear Receptors for Treatment of Metabolic Diseases and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Indoleamine 2,3-Dioxygenase (IDO) Inhibition as a Strategy to Augment Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scholars.mssm.edu [scholars.mssm.edu]

- 28. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 30. Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 33. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 34. spectroscopyonline.com [spectroscopyonline.com]

- 35. brjac.com.br [brjac.com.br]

- 36. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 37. giffordbioscience.com [giffordbioscience.com]

- 38. m.youtube.com [m.youtube.com]

- 39. Receptor-Ligand Binding Assays [labome.com]

- 40. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 41. CETSA [cetsa.org]

- 42. news-medical.net [news-medical.net]

- 43. bio-protocol.org [bio-protocol.org]

- 44. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 45. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of N-(1H-indol-6-yl)acetamide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug candidate's fate, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides an in-depth technical exploration of the solubility of N-(1H-indol-6-yl)acetamide, a molecule of interest within various research domains. We will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its determination, and offer field-proven insights to navigate the common challenges associated with this class of compounds.

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a crucial factor that can significantly impact its therapeutic efficacy.[1][2] Poor solubility can lead to a cascade of developmental challenges, including unreliable in vitro assay results, difficulties in formulation for in vivo studies, and ultimately, poor oral bioavailability.[1][2] Therefore, an early and accurate assessment of a compound's solubility profile is not just a routine characterization step but a strategic imperative in the drug discovery pipeline. It allows for informed decisions on compound selection, guides lead optimization efforts, and lays the groundwork for successful formulation development.[1][3]

This compound, with its indole and acetamide functionalities, presents a unique solubility profile that warrants careful investigation. The indole ring, a common scaffold in many biologically active molecules, contributes to its lipophilicity, while the acetamide group can participate in hydrogen bonding, influencing its interaction with various solvents.

Understanding the Solubility of this compound: A Theoretical Perspective

The solubility of this compound is governed by a delicate interplay of its molecular structure and the properties of the solvent. Key factors include:

-

Polarity and Lipophilicity: The indole nucleus is largely nonpolar, favoring solubility in organic solvents. The calculated LogP value of 2.1263 for this compound suggests a moderate degree of lipophilicity.[4]

-

Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H of the indole and the N-H of the acetamide) and a hydrogen bond acceptor (the carbonyl oxygen of the acetamide) allows for interactions with protic solvents like water, ethanol, and methanol.[4]

-

Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure must be overcome by the energy of solvation. This is a critical consideration for thermodynamic solubility.[1]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds, making it a common choice for preparing stock solutions in drug discovery.[5] Its ability to act as a strong hydrogen bond acceptor allows it to effectively solvate molecules like this compound.

Quantitative Solubility Data: An Experimental Approach

While pre-existing, publicly available quantitative solubility data for this compound is not readily found, this section outlines the methodologies to generate this crucial information. The following table is presented as a template to be populated with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| DMSO | 25 | Experimental Value | Experimental Value | Thermodynamic |

| Ethanol | 25 | Experimental Value | Experimental Value | Thermodynamic |

| Methanol | 25 | Experimental Value | Experimental Value | Thermodynamic |

| Acetonitrile | 25 | Experimental Value | Experimental Value | Thermodynamic |

| Water | 25 | Experimental Value | Experimental Value | Thermodynamic |

| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value | Thermodynamic |

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.[6] Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration DMSO stock into an aqueous buffer, a scenario that mimics many in vitro assays.[3][7]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[6][8]

Principle: An excess of the solid compound is equilibrated with a solvent of interest over a defined period. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Methodology:

-

Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., DMSO, water, PBS pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[3][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Filtration: Carefully aspirate the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] A standard curve of the compound should be prepared in the same solvent to ensure accurate quantification.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility Determination

Kinetic solubility is often measured in a high-throughput format to quickly assess compounds in early discovery.[1][10]

Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The formation of a precipitate is monitored, or the amount of compound remaining in solution after a short incubation and filtration is quantified.

Methodology (Nephelometric Assay):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a clear-bottom microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Buffer Addition: Add the aqueous buffer of interest (e.g., PBS pH 7.4) to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically 1-2%).[7]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[3][10]

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The solubility is reported as the highest concentration at which no significant precipitation is observed.[3][10]

Conceptual Diagram of Molecular Interactions in Solution

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. enamine.net [enamine.net]

- 4. chemscene.com [chemscene.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. scispace.com [scispace.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

N-(1H-indol-6-yl)acetamide molecular weight and formula

Abstract: This technical guide provides a comprehensive overview of N-(1H-indol-6-yl)acetamide, a key heterocyclic compound with significant relevance in medicinal chemistry and drug development. This document details its fundamental physicochemical properties, provides a robust and validated synthetic protocol, outlines a complete analytical workflow for characterization, and discusses its known biological context. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Core Molecular Attributes

This compound is an indole derivative characterized by an acetamide group substituted at the 6-position of the indole ring. This structural motif is of considerable interest in the development of novel therapeutic agents.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below. These values are critical for experimental design, including reaction setup, solvent selection, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |

| Molecular Weight | 174.20 g/mol | [1][2][3] |

| CAS Number | 171896-30-3 | [1][2] |

| Appearance | Typically a solid | [4] |

| Storage Conditions | Sealed in dry, 2-8°C, protect from light | [1][2] |

Synthesis Protocol: Acetylation of 6-Aminoindole

The synthesis of this compound is most commonly and efficiently achieved through the N-acetylation of 6-aminoindole. This procedure is reliable and scalable, making it suitable for both discovery and development settings.

Causality of Protocol Design

The selected protocol utilizes acetic anhydride as the acetylating agent. The reaction mechanism involves the nucleophilic attack of the primary amine of 6-aminoindole on one of the carbonyl carbons of acetic anhydride.[5] This forms a tetrahedral intermediate, which then collapses, resulting in the formation of the amide bond and acetic acid as a byproduct.[5] The choice of a suitable base (e.g., pyridine or a tertiary amine) is crucial to neutralize the acetic acid formed, driving the reaction to completion. Dichloromethane (DCM) is often chosen as the solvent due to its inert nature and ability to dissolve the starting materials.

Step-by-Step Experimental Methodology

Materials:

-

6-Aminoindole

-

Acetic Anhydride (Ac₂O)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminoindole (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine or TEA (1.2 equivalents) dropwise to the stirred solution.

-

Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 equivalents) dropwise. The addition should be slow to control any exotherm.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TTC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a pure solid.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound. This self-validating workflow ensures the identity and quality of the compound.

Caption: Workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation.[6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton of the indole, the N-H proton of the acetamide, and the methyl protons of the acetyl group.[7] The coupling patterns and chemical shifts provide definitive evidence of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of ten unique carbon atoms, including the carbonyl carbon of the acetamide group and the carbons of the indole core.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition (C₁₀H₁₀N₂O).[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound.[6] A validated HPLC method, typically using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA), should show a single major peak for the pure product. The peak area percentage is used to quantify the purity level.

Biological Significance and Therapeutic Potential

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[8] N-acetamide indole derivatives, in particular, have garnered attention for their potential as therapeutic agents.

Known Applications in Drug Discovery

-

Antimalarial Agents: N-acetamide indole derivatives have been identified as a promising class of antimalarial compounds.[9] Research has shown that these compounds can target the Plasmodium falciparum ATP4 (PfATP4) protein, an ion pump essential for the parasite's survival.[9]

-

Anticancer Agents: Various substituted indole-N-acetamide derivatives have been synthesized and evaluated for their anti-proliferative activities against several cancer cell lines.[10][11] Some of these compounds have been shown to inhibit tubulin polymerization, a mechanism that disrupts cell division in cancer cells.[10][11]

-

Metabolic Inhibitors: Analogs based on the 6-indolyl framework have been synthesized and investigated as potential metabolic inhibitors of mitochondrial ATP production in pancreatic cancer cells.[12]

The core structure of this compound serves as a valuable starting point or fragment for the development of more complex molecules targeting these and other biological pathways.

Caption: Potential mechanisms of action for N-acetamide indole derivatives.

Conclusion

This compound is a fundamentally important molecule in the landscape of medicinal chemistry. Its straightforward synthesis and versatile chemical nature make it an ideal scaffold for the development of novel therapeutics. The robust analytical workflow detailed herein ensures that researchers can confidently synthesize and characterize this compound, paving the way for further investigation into its biological activities and applications in drug discovery.

References

-

National Center for Biotechnology Information. Indole-N-acetamide | C10H10N2O - PubChem. [Link]

-

National Center for Biotechnology Information. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC. [Link]

-

National Center for Biotechnology Information. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells - PubMed. [Link]

-

MDPI. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. [Link]

-

RSC Publishing. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]

-

AAPPTec. N-Terminus Acetylation Protocol. [Link]

-

National Center for Biotechnology Information. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. [Link]

-

Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 171896-30-3|this compound|BLD Pharm [bldpharm.com]

- 3. Indole-N-acetamide | C10H10N2O | CID 4408257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetamide, N-[2-(1H-indol-3-yl)ethyl]- | CymitQuimica [cymitquimica.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]